![molecular formula C23H17ClN2O3 B2826670 (2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 1327178-65-3](/img/structure/B2826670.png)
(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
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Description
(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide, also known as CCIC, is a chemical compound with potential biological applications. CCIC belongs to the class of chromene derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, anti-viral, and anti-microbial properties.
Scientific Research Applications
- A recent study highlights a catalyst-free photosensitized strategy for regioselective imino functionalizations of alkenes. This method involves the formation of an electron donor-acceptor (EDA) complex, leading to the construction of structurally diverse β-imino sulfones and vinyl sulfones. The reaction proceeds under mild conditions and exhibits excellent regioselectivity and broad functional group tolerance. Researchers have demonstrated its utility in late-stage functionalization of natural product-derived compounds and total synthesis of bioactive molecules.
- Another intriguing application involves synthesizing 4-imino tetrahydropyridine derivatives . This method utilizes readily available β-enaminones and sulfonyl azides, proceeding through a sequential copper-catalyzed ketenimine formation and intramolecular hydrovinylation. The resulting products serve as valuable precursors for further exploration in drug discovery and materials science.
- Surface-enhanced Raman spectroscopy (SERS) has been employed to study the adsorption of 4-chlorophenyl isocyanide (CPI) on Au(111) and Pt(111) surfaces . By correlating geometrical and electronic structures with Raman spectra, researchers gain insights into molecular interactions at the nanoscale. This technique has implications for understanding surface chemistry, catalysis, and sensor development.
Photo-induced Imino Functionalizations of Alkenes
Cu-Catalyzed Iminative Hydroolefination
Surface Raman Spectroscopy of 4-Chlorophenyl Isocyanide
properties
IUPAC Name |
2-(4-chlorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c1-28-19-12-10-17(11-13-19)25-22(27)20-14-15-4-2-3-5-21(15)29-23(20)26-18-8-6-16(24)7-9-18/h2-14H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHJJMWZZYBNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide |
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